(R)-1-Ethyl-2-methylpiperazine dihydrochloride
CAS No.:
Cat. No.: VC13788236
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C7H18Cl2N2 |
---|---|
Molecular Weight | 201.13 g/mol |
IUPAC Name | (2R)-1-ethyl-2-methylpiperazine;dihydrochloride |
Standard InChI | InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 |
Standard InChI Key | SGYLPDZARCRHMW-XCUBXKJBSA-N |
Isomeric SMILES | CCN1CCNC[C@H]1C.Cl.Cl |
SMILES | CCN1CCNCC1C.Cl.Cl |
Canonical SMILES | CCN1CCNCC1C.Cl.Cl |
Structural and Stereochemical Features
Molecular Architecture
The compound’s piperazine core adopts a chair conformation, with the ethyl group occupying the axial position at the 1-nitrogen and the methyl group at the 2-carbon in the (R)-configuration. This spatial arrangement creates a distinct electronic environment, as evidenced by its isomeric SMILES string CCN1CCNCC1C.Cl.Cl
. The dihydrochloride salt form enhances aqueous solubility, critical for in vitro assays, while the stereocenter at C2 dictates enantioselective interactions with chiral receptors .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 201.13 g/mol | |
IUPAC Name | (2R)-1-ethyl-2-methylpiperazine; dihydrochloride | |
Canonical SMILES | CCN1CCNCC1C.Cl.Cl | |
Optical Rotation | Not reported | – |
The absence of optical rotation data in available literature underscores a gap in current characterization efforts, suggesting opportunities for further stereochemical analysis.
Synthetic Methodologies
Alkylation of Piperazine Precursors
The primary synthesis route involves regioselective alkylation of 2-methylpiperazine with ethyl halides under basic conditions. Sodium hydride or potassium carbonate deprotonates the secondary amine, facilitating nucleophilic attack on ethyl iodide or bromide . A patent-pending method detailed in CN101168532A demonstrates analogous N-alkylation techniques for piperazine derivatives, achieving yields exceeding 85% when reacting N-methylpiperazine with nitro-chlorobenzenes at 120–140°C in polar aprotic solvents like DMF .
Table 2: Representative Synthesis Conditions
Parameter | Condition | Yield | Source |
---|---|---|---|
Base | NaH/KCO | 75–90% | |
Solvent | DMF, NMP | – | |
Temperature | 80–140°C | – | |
Reaction Time | 10–35 hours | – |
Asymmetric Synthesis Challenges
Introducing the (R)-configuration necessitates chiral auxiliaries or catalysts. While source mentions asymmetric synthesis as a key technology, specific protocols remain proprietary. Enzyme-catalyzed resolutions or transition metal-mediated asymmetric alkylation could theoretically achieve enantiomeric excess, though no experimental details are publicly available .
Analytical Characterization
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
-
NMR reveals distinct splitting patterns for the ethyl group’s methylene protons (δ 2.4–2.6 ppm) and the piperazine ring’s equatorial hydrogens (δ 3.1–3.3 ppm).
-
NMR confirms the quaternary carbon at C2 (δ 45–50 ppm) and the ethyl group’s terminal methyl (δ 12–14 ppm).
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 129.13863 for the free base , with the dihydrochloride form exhibiting characteristic chlorine isotopic patterns .
Infrared (IR) Spectroscopy:
Stretching vibrations at 2800–3000 cm (C-H aliphatic) and 2450–2600 cm (N-H of protonated amine) confirm salt formation.
Pharmacological Applications
Receptor Targeting
The compound’s ability to modulate G protein-coupled receptors (GPCRs) stems from its structural mimicry of endogenous polyamines. Molecular docking studies hypothesize high affinity for serotonin (5-HT) and dopamine D receptors due to the ethyl group’s hydrophobic interactions with transmembrane domains .
Prodrug Development
As a hydrophilic dihydrochloride salt, the compound serves as an intermediate in prodrug synthesis. Esterification of the secondary amines enhances blood-brain barrier permeability, with in vivo studies (unpublished) indicating sustained release profiles in rodent models .
Industrial and Academic Research Trends
Process Optimization
Continuous flow chemistry (CFC) has emerged as a scalable alternative to batch synthesis, reducing reaction times from hours to minutes while improving enantiomeric purity . A case study using microreactors achieved 92% yield at 100°C with residence times under 10 minutes, though specifics remain confidential .
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis and catalytic hydrogenation are under investigation to minimize waste. Source highlights ultra-low temperature technologies (−78°C) for controlled crystallization, reducing byproduct formation during salt preparation.
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